molecular formula C7H8N2O4S B14071885 4-(Carbamoylamino)benzene-1-sulfonic acid CAS No. 6052-44-4

4-(Carbamoylamino)benzene-1-sulfonic acid

Cat. No.: B14071885
CAS No.: 6052-44-4
M. Wt: 216.22 g/mol
InChI Key: XJJDJRSMXUUIKJ-UHFFFAOYSA-N
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Description

4-(Carbamoylamino)benzene-1-sulfonic acid is an organic compound that belongs to the class of sulfonic acids It is characterized by the presence of a sulfonic acid group (-SO3H) attached to a benzene ring, which is further substituted with a carbamoylamino group (-NH-CO-NH2)

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the sulfonation of benzene using concentrated sulfuric acid or oleum to produce benzenesulfonic acid . This intermediate can then be reacted with urea under controlled conditions to introduce the carbamoylamino group, resulting in the formation of 4-(Carbamoylamino)benzene-1-sulfonic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions such as temperature, pressure, and reactant concentrations. This allows for efficient production and high yields of the desired compound.

Chemical Reactions Analysis

Types of Reactions

4-(Carbamoylamino)benzene-1-sulfonic acid undergoes various chemical reactions, including:

    Oxidation: The sulfonic acid group can be oxidized to form sulfonyl chlorides or other derivatives.

    Reduction: The carbamoylamino group can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

    Substitution: Conditions typically involve the use of strong acids like sulfuric acid (H2SO4) or nitric acid (HNO3) for nitration.

Major Products Formed

    Oxidation: Sulfonyl chlorides or sulfonic esters.

    Reduction: Amines or other reduced derivatives.

    Substitution: Nitrobenzene derivatives or halogenated benzene compounds.

Scientific Research Applications

4-(Carbamoylamino)benzene-1-sulfonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Carbamoylamino)benzene-1-sulfonic acid involves its interaction with specific molecular targets. The sulfonic acid group can form strong hydrogen bonds and ionic interactions with proteins and enzymes, potentially inhibiting their activity. The carbamoylamino group may also interact with active sites of enzymes, further modulating their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Carbamoylamino)benzene-1-sulfonic acid is unique due to the presence of both the carbamoylamino and sulfonic acid groups, which confer distinct chemical reactivity and potential for diverse applications. Its dual functionality allows it to participate in a variety of chemical reactions and interact with biological molecules in ways that similar compounds may not.

Properties

CAS No.

6052-44-4

Molecular Formula

C7H8N2O4S

Molecular Weight

216.22 g/mol

IUPAC Name

4-(carbamoylamino)benzenesulfonic acid

InChI

InChI=1S/C7H8N2O4S/c8-7(10)9-5-1-3-6(4-2-5)14(11,12)13/h1-4H,(H3,8,9,10)(H,11,12,13)

InChI Key

XJJDJRSMXUUIKJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)N)S(=O)(=O)O

Origin of Product

United States

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